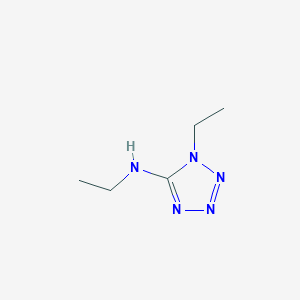![molecular formula C32H62O2 B14003966 1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane CAS No. 6938-67-6](/img/structure/B14003966.png)
1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is a chemical compound with the molecular formula C32H62O2 and a molecular weight of 478.8335 g/mol . It is characterized by the presence of two cyclohexane rings connected by an icosane chain through oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane typically involves the reaction of icosane-1,20-diol with cyclohexanol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study ether linkages and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ether linkages can undergo metabolic transformations, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Hexadecane-1,16-diylbis(oxy)]dicyclohexane
- 1,1’-[Octadecane-1,18-diylbis(oxy)]dicyclohexane
- 1,1’-[Dodecane-1,12-diylbis(oxy)]dicyclohexane
Uniqueness
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is unique due to its longer icosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
6938-67-6 |
|---|---|
Molekularformel |
C32H62O2 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
20-cyclohexyloxyicosoxycyclohexane |
InChI |
InChI=1S/C32H62O2/c1(3-5-7-9-11-13-15-23-29-33-31-25-19-17-20-26-31)2-4-6-8-10-12-14-16-24-30-34-32-27-21-18-22-28-32/h31-32H,1-30H2 |
InChI-Schlüssel |
CUIWJFPMXYVLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCCCCCCCCCCCCCCCCCCCCOC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


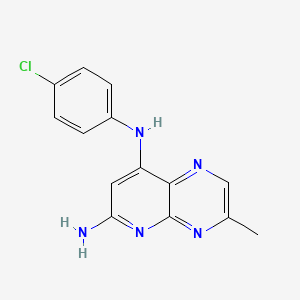
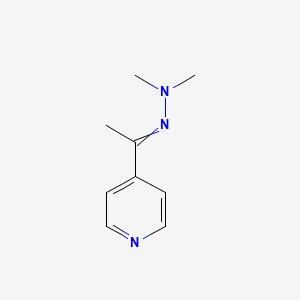
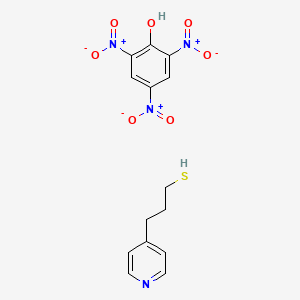
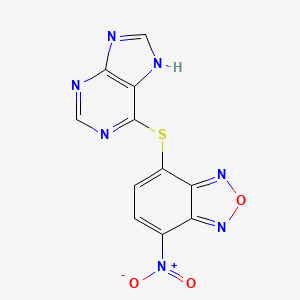
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)


![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
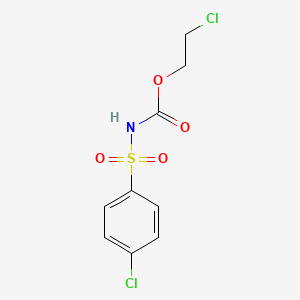
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
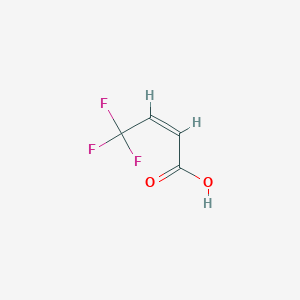
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
